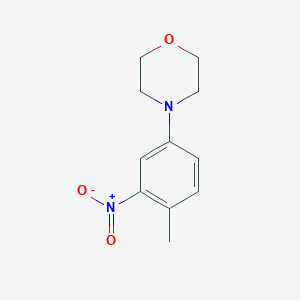

4-(4-Methyl-3-nitrophenyl)morpholine

描述

Overview of the Morpholine (B109124) Heterocyclic Core in Chemical Research

The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, is a cornerstone in modern chemical research, particularly in medicinal chemistry. researchgate.netnih.govresearchgate.net It is classified as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. nih.govnih.gov The versatility of the morpholine moiety stems from its unique physicochemical properties. The presence of the oxygen atom enhances hydrophilicity and metabolic stability, while the nitrogen atom provides a site for substitution and can act as a hydrogen bond acceptor or a weak base. nih.govresearchgate.net Its pKa value is often advantageous for improving the solubility and permeability of drug candidates. nih.gov

The morpholine ring is not only a modulator of pharmacokinetic properties but can also be an integral part of a molecule's pharmacophore, directly interacting with biological targets like enzyme active sites or receptors. researchgate.netnih.gov Its facile synthetic accessibility makes it a popular building block for chemists to incorporate into larger, more complex molecules. nih.govresearchgate.net These attributes have led to the inclusion of the morpholine core in a wide array of compounds investigated for various therapeutic applications. researchgate.nete3s-conferences.org

Table 1: Physicochemical Properties of the Morpholine Heterocycle

| Property | Value/Description | Significance in Chemical Research |

|---|---|---|

| Molecular Formula | C₄H₉NO | A simple, low molecular weight scaffold. |

| Molar Mass | 87.12 g/mol | Contributes minimally to the overall mass of a larger derivative. |

| pKa (of conjugate acid) | ~8.4 | The weak basicity of the nitrogen atom is useful for modulating solubility and interactions in biological systems. nih.gov |

| Hydrogen Bonding | The oxygen atom acts as a hydrogen bond acceptor; the N-H group (in unsubstituted morpholine) acts as a donor. | Crucial for interacting with biological macromolecules and improving solubility. researchgate.net |

| Conformation | Adopts a stable chair conformation. | Provides a defined three-dimensional structure for substituent positioning. nih.gov |

Significance of Nitrophenyl and Methylphenyl Moieties in Organic Synthesis and Functional Group Transformations

Aromatic moieties such as nitrophenyl and methylphenyl groups are fundamental components in organic synthesis, offering predictable reactivity and serving as versatile handles for molecular elaboration.

The nitrophenyl moiety is of particular importance due to the strong electron-withdrawing nature of the nitro group. mdpi.com This property significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a key reaction for forming new carbon-heteroatom bonds. mdpi.com Furthermore, the nitro group is a valuable synthetic precursor. Its reduction is one of the most reliable methods for introducing an amino group onto an aromatic ring, which in turn opens up a vast array of subsequent chemical transformations, including diazotization, amide coupling, and reductive amination. researchgate.net The presence of a nitro group, especially at the ortho or para positions of a phenol, increases the acidity of the phenolic proton. ncert.nic.in

The methylphenyl moiety , often referred to as a tolyl group, primarily exerts its influence through electronic and steric effects. The methyl group is weakly electron-donating via hyperconjugation, which can subtly modulate the reactivity of the aromatic ring. It can also provide steric bulk, influencing the conformation of the molecule and its interactions with other molecules or biological targets.

Table 2: Key Functional Group Transformations Involving the Nitro Group

| Starting Functional Group | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Nitro (-NO₂) | H₂, Pd/C; or SnCl₂, HCl; or Fe, NH₄Cl | Amino (-NH₂) | A foundational step for introducing nitrogen and subsequent diversification. researchgate.net |

| Nitro (-NO₂) | Various reducing agents | Hydroxylamine (B1172632) (-NHOH), Azo (-N=N-) | Access to different oxidation states of nitrogen for diverse applications. researchgate.net |

| Nitroalkane | Base, then Aldehyde/Ketone | β-Nitro alcohol | Forms a new carbon-carbon bond (Henry Reaction). researchgate.net |

Current Research Trends Involving Aryl Morpholines and their Potential in Chemical Biology

The direct attachment of a morpholine ring to an aromatic system, creating an aryl morpholine, is a prominent structural motif in contemporary chemical biology and drug discovery. nih.gov These compounds are structurally analogous to endogenous neurotransmitters and have demonstrated a significant role in improving the ability of molecules to cross the blood-brain barrier, making them valuable for developing drugs targeting the central nervous system (CNS). nih.gov

Table 3: Selected Research Applications of Aryl Morpholines

| Research Area | Target Class / Application | Role of Aryl Morpholine Moiety |

|---|---|---|

| Oncology | Kinase Inhibitors (e.g., PI3K, mTOR) | Key pharmacophore for active site binding; enhances selectivity and drug-like properties. e3s-conferences.orgmdpi.comresearchgate.net |

| Neuroscience | CNS-active agents (e.g., MAO inhibitors) | Improves blood-brain barrier permeability and modulates receptor interactions. nih.gov |

| Infectious Diseases | Antibacterial, Antifungal Agents | Serves as a versatile scaffold for developing new antimicrobial compounds. e3s-conferences.orgmdpi.com |

Rationale for Investigating the Academic Scope of 4-(4-Methyl-3-nitrophenyl)morpholine

The academic investigation of the specific chemical compound This compound is justified by the convergence of the principles outlined in the preceding sections. This molecule represents a unique and strategic combination of the privileged morpholine scaffold with a specifically substituted nitrophenyl ring.

The rationale for its study can be broken down as follows:

Novel Substitution Pattern: The arrangement of the substituents on the phenyl ring is electronically distinct. The morpholine nitrogen is attached to a carbon that is ortho to an electron-withdrawing nitro group and para to an electron-donating methyl group. This electronic push-pull system creates a unique chemical environment that warrants investigation for its impact on the reactivity of the aromatic ring and the properties of the morpholine moiety itself.

Synthetic Intermediate Potential: The compound is a highly valuable, yet under-explored, synthetic intermediate. The nitro group can be readily reduced to an amine, yielding 4-(4-methyl-3-aminophenyl)morpholine. This resulting aniline (B41778) derivative is a versatile building block for constructing a library of more complex molecules through amide couplings, sulfonamide formations, or other amine-based chemistries. This pathway is analogous to the synthesis of key pharmaceutical intermediates like 4-(4-aminophenyl)-3-morpholinone, which is derived from 4-(4-nitrophenyl)morpholine (B78992). google.com

Probing Structure-Activity Relationships (SAR): In the context of medicinal chemistry, this compound serves as an excellent probe for SAR studies. nih.gov By comparing the biological activity of derivatives made from this scaffold against those from simpler analogs (e.g., 4-phenylmorpholine (B1362484) or 4-(4-nitrophenyl)morpholine nih.gov), researchers can dissect the specific contributions of the methyl and nitro groups at these positions to target binding and selectivity. mdpi.com

Exploration of Chemical Space: The synthesis and characterization of this compound and its subsequent derivatives contribute to the expansion of accessible chemical space. The development of novel compounds with unique three-dimensional shapes and electronic properties is fundamental to discovering new chemical probes and potential therapeutic leads. nih.gov

While extensive research has been conducted on related structures like 4-(4-nitrophenyl)morpholine and its thiomorpholine (B91149) analog, the specific regioisomer this compound remains a compelling target for academic inquiry to unlock new synthetic pathways and explore novel areas of chemical biology. mdpi.comresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-(4-methyl-3-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-9-2-3-10(8-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMDJHMDVUTLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 4 4 Methyl 3 Nitrophenyl Morpholine

Retrosynthetic Analysis of the 4-(4-Methyl-3-nitrophenyl)morpholine Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in For this compound, the most logical disconnection occurs at the C-N bond connecting the aromatic ring and the morpholine (B109124) moiety. This disconnection, or 'transform', suggests an aryl-amine bond formation as the key synthetic step.

This primary disconnection yields two synthons: a nucleophilic morpholine anion and an electrophilic 4-methyl-3-nitrophenyl cation. slideshare.net The corresponding synthetic equivalents for these synthons are morpholine itself and a 4-methyl-3-nitrophenyl halide (or triflate), such as 1-halo-4-methyl-3-nitrobenzene. The presence of the nitro group on the aromatic ring suggests two major synthetic strategies: transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed N-Arylation Reactions for the Synthesis of Aryl Morpholines

The formation of carbon-nitrogen bonds via palladium catalysis has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. researchgate.net

Buchwald-Hartwig Amination Protocols and Ligand Systems

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds through the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. wikipedia.org The synthesis of this compound via this method would involve the reaction of morpholine with a suitable 1-halo-4-methyl-3-nitrobenzene (where halo = Cl, Br, I).

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl morpholine product and regenerate the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Early systems used ligands like triphenylphosphine, but significant advancements came with the development of sterically hindered and electron-rich ligands. For the N-arylation of morpholine, bulky alkylphosphine ligands and biarylphosphine ligands are particularly effective.

Key components of the Buchwald-Hartwig amination include:

Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles are commonly used.

Ligand: Sterically demanding and electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or Josiphos-type ligands are often employed to facilitate the catalytic cycle.

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can also be used.

Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are typically used under an inert atmosphere.

Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions involving morpholine.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | ~95% |

| 4-Bromoanisole | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) / PBut₃ | NaOtBu | Dioxane | 80 | >95% |

| Aryl Bromide | Pd(OAc)₂ / P(2-furyl)₃ | NaOtBu | Toluene | 105 | Good |

Modified Ullmann-Type Coupling Reactions for Morpholine Derivatives

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. mdpi.com Traditionally, these reactions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder. mdpi.comresearchgate.net However, modern modifications have led to milder and more versatile protocols.

These "Ullmann-type" reactions often employ Cu(I) salts (e.g., CuI) as the catalyst and utilize ligands to facilitate the coupling process at lower temperatures. researchgate.net Amino acids, such as L-proline, and diamines have been identified as effective ligands that can accelerate the reaction and improve yields. mdpi.com For the synthesis of this compound, a modified Ullmann reaction would couple morpholine with 1-halo-4-methyl-3-nitrobenzene using a Cu(I) catalyst and a suitable ligand in a solvent like DMSO or dioxane. While generally less efficient for electron-deficient aryl halides compared to palladium-catalyzed methods, the lower cost of copper makes it an attractive alternative.

Nucleophilic Aromatic Substitution (SNAr) as a Route to this compound

Nucleophilic aromatic substitution (SNAr) is a powerful, often metal-free, pathway for the synthesis of aryl amines when the aromatic ring is sufficiently activated by electron-withdrawing groups (EWGs). The nitro group (-NO₂) is one of the strongest activating groups for SNAr, particularly when positioned ortho or para to a leaving group.

For the synthesis of this compound, the ideal precursor for an SNAr reaction would be 1-halo-4-methyl-3-nitrobenzene. In this substrate, the nitro group is ortho to the potential leaving group (the halogen at C-1), thereby strongly activating it for nucleophilic attack by morpholine. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.

The reactivity of the leaving group typically follows the order F > Cl > Br > I for SNAr reactions. Therefore, 1-fluoro-4-methyl-3-nitrobenzene would be the most reactive substrate. The reaction is usually carried out by heating the aryl halide with morpholine, often in a polar aprotic solvent like DMSO, DMF, or acetonitrile, sometimes with an added base like K₂CO₃ or triethylamine (B128534) (TEA) to neutralize the H-X formed. researchgate.net This method is highly efficient for producing nitrophenyl morpholine derivatives. For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) has been synthesized in high yield by reacting 4-fluoronitrobenzene with thiomorpholine (B91149). researchgate.net

| Aryl Halide | Nucleophile | Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | Thiomorpholine | TEA, 85°C, 12h | Acetonitrile | 95% | researchgate.net |

| 2,4-Difluoronitrobenzene | Morpholine | Flow reactor, 30-70°C | Acetonitrile | High | chemrxiv.org |

| 1-Fluoro-4-nitrobenzene | Morpholine | Reflux, 3h | Morpholine (reagent and solvent) | 92% |

Chemo- and Regioselective Synthesis of the 4-Substituted Morpholine Moiety

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted molecules like this compound. The substitution pattern on the aromatic ring dictates the synthetic strategy.

In the target molecule, the morpholine is attached at C-1, with a methyl group at C-4 and a nitro group at C-3. The key is to control the introduction of the morpholine moiety at the correct position.

Via SNAr: The regioselectivity is governed by the placement of the leaving group and the activating nitro group. To synthesize the target, the starting material must be 1-halo-4-methyl-3-nitrobenzene. The nitro group at C-3 activates the leaving group at C-1 (an ortho relationship), ensuring that morpholine attacks the desired carbon. Attack at other positions is electronically disfavored.

Via Cross-Coupling: In palladium- or copper-catalyzed reactions, the regioselectivity is determined entirely by the position of the halogen on the starting material. The reaction will exclusively form the C-N bond at the carbon that bears the halide or triflate. Therefore, using 1-halo-4-methyl-3-nitrobenzene as the substrate ensures the formation of the desired regioisomer.

Chemoselectivity issues could arise if other reactive functional groups are present. However, the nitro and methyl groups are generally robust and compatible with both SNAr and most cross-coupling conditions, making the synthesis relatively straightforward from the correct precursor.

Green Chemistry Considerations in the Preparation of Aryl Morpholines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These considerations are increasingly important in the synthesis of fine chemicals.

Several green strategies can be applied to the synthesis of this compound:

Alternative Solvents: Traditional syntheses often use volatile and toxic organic solvents like toluene, DMF, or chlorinated solvents. Research has focused on using more benign alternatives. Water has been explored as a solvent for SNAr reactions, sometimes with the aid of surfactants.

Catalyst Efficiency: For metal-catalyzed reactions, using catalysts with high turnover numbers (TON) and turnover frequencies (TOF) minimizes the amount of metal required. Developing recyclable catalyst systems, for instance by anchoring the palladium complex to a solid support, can also reduce waste and cost.

Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperatures and pressures) reduces energy consumption. Microwave-assisted synthesis can often accelerate reactions, leading to shorter reaction times and reduced energy use.

Metal-Free Pathways: Whenever possible, avoiding transition metals is a green objective. The SNAr pathway is advantageous in this regard as it is typically metal-free, circumventing issues of metal contamination in the final product and the cost and environmental impact of the catalysts. researchgate.net Recently, redox-neutral protocols using reagents like ethylene (B1197577) sulfate (B86663) have been developed for the synthesis of the morpholine ring itself from 1,2-amino alcohols, offering an environmentally improved alternative to traditional methods.

Investigation of Chemical Reactivity and Mechanistic Transformations of 4 4 Methyl 3 Nitrophenyl Morpholine

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

Selective Reduction of the Nitro Group to Amino Derivatives

The selective reduction of the nitro group in 4-(4-methyl-3-nitrophenyl)morpholine to the corresponding amine, 4-(3-amino-4-methylphenyl)morpholine, is a key transformation. This reaction is fundamental in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating group, thereby altering the chemical properties of the molecule and enabling further functionalization, such as diazotization and coupling reactions.

A variety of reducing agents and catalytic systems can be employed for this purpose. Catalytic hydrogenation is a common and efficient method. For analogous compounds like 4-(4-nitrophenyl)morpholin-3-one (B139987), catalytic hydrogenation using palladium on activated carbon (Pd/C) in a solvent like tetrahydrofuran (B95107) has been reported. google.com Similarly, the reduction of 4-(4-nitrophenyl)thiomorpholine (B1608610) to 4-thiomorpholinoaniline (B1311295) is a crucial step in the synthesis of various medicinally important compounds. mdpi.com For the reduction of 4-(4-nitrophenyl)morpholin-3-one, processes using hydrogen gas in the presence of a hydrogenation catalyst in water or a water-miscible solvent have also been developed. google.com

The choice of catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group without affecting other functional groups in the molecule. For instance, in the hydrogenation of p-chloronitrobenzene to p-chloroaniline, a morpholine-modified Pd/γ-Al2O3 catalyst has been shown to provide excellent selectivity by inhibiting dehalogenation. mdpi.com This suggests that the morpholine (B109124) moiety in the target compound could influence the catalytic process.

| Catalyst System | Substrate (Analogous Compound) | Product | Solvent | Conditions | Reference |

| Pd/C, H₂ | 4-(4-Nitrophenyl)morpholin-3-one | 4-(4-Aminophenyl)morpholin-3-one (B139978) | Tetrahydrofuran | N/A | google.com |

| Hydrogenation Catalyst, H₂ | 4-(4-Nitrophenyl)morpholin-3-one | 4-(4-Aminophenyl)morpholin-3-one | Water or Water/Solvent Mixture | 1-200 bar H₂ | google.com |

| Tin(II) chloride | 4-(4-Nitrophenyl)morpholin-3-one | 4-(4-Aminophenyl)morpholin-3-one | N/A | N/A | google.com |

Nitro Group Participation in Cyclization or Condensation Reactions

Transformations at the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring is another site for chemical modification, primarily through oxidation and halogenation reactions.

Oxidation Reactions of the Methyl Substituent

The oxidation of the methyl group in toluene (B28343) and its derivatives can lead to the formation of a benzyl (B1604629) alcohol, a benzaldehyde, or a benzoic acid, depending on the oxidant and reaction conditions. In the context of this compound, the presence of the deactivating nitro group and the activating morpholino group can influence the reactivity of the methyl group.

Studies on the biochemical oxidation of p-nitrotoluene have shown that the methyl group can be oxidized to a carboxylic acid. researchgate.net The rate of this oxidation is influenced by the nature of the substituent on the aromatic ring, with the nitro group generally facilitating the oxidation. researchgate.netnih.gov In a non-biological context, strong oxidizing agents like potassium permanganate (B83412) or chromic acid are typically required to convert a methyl group to a carboxylic acid. For instance, a patent describes the oxidation of 4-(4-nitrophenyl)morpholine (B78992) to 4-(4-nitrophenyl)-3-morpholinone using potassium permanganate, which suggests that the morpholine ring can also be a site of oxidation. google.com The selective oxidation of the methyl group in the presence of the morpholine ring would require carefully chosen reagents that are specific for benzylic C-H bond activation.

| Oxidizing Agent | Substrate (Analogous Compound) | Product | Notes | Reference |

| Biological System (Housefly/Cotton Leafworm) | p-Nitrotoluene | p-Nitrobenzoic acid | Biochemical oxidation | researchgate.net |

| Potassium Permanganate/TEBA | 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)-3-morpholinone | Oxidation occurs on the morpholine ring | google.com |

Halogenation and Further Functionalization at the Methyl Position

The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, to yield the corresponding benzylic halide. This transformation provides a versatile handle for further functionalization through nucleophilic substitution reactions. The resulting benzyl halide can be converted to alcohols, ethers, amines, and other derivatives.

The reactivity of the methyl group in this compound towards radical halogenation is expected to be influenced by the electronic effects of the substituents on the aromatic ring. While specific data for the target compound is scarce, the general principles of benzylic halogenation would apply.

Electrophilic and Nucleophilic Aromatic Substitution Pattern on the Nitrophenyl Moiety

The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents: the morpholino group, the methyl group, and the nitro group. The morpholino group is a strong activating group and is ortho, para-directing due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. lkouniv.ac.in The methyl group is also an activating, ortho, para-directing group. In contrast, the nitro group is a strong deactivating group and is a meta-director. lkouniv.ac.in

In this compound, the positions on the aromatic ring are influenced by these competing effects. The position ortho to the morpholino group (position 5) and the position ortho to the methyl group and para to the morpholino group (position 6) are activated. The position ortho to the nitro group (position 2) is strongly deactivated. Therefore, electrophilic aromatic substitution is most likely to occur at position 5, which is ortho to the activating morpholino group and meta to the deactivating nitro group.

Stability and Degradation Pathways of this compound under Varied Chemical Conditions

Detailed experimental studies on the stability and degradation of this compound under diverse chemical environments are not extensively documented in publicly available literature. However, based on the reactivity of analogous compounds such as 4-(4-nitrophenyl)morpholine and other substituted nitroaromatics, several degradation pathways can be postulated.

Under Acidic and Basic Conditions:

The stability of the morpholine ring and the nitroaromatic system can be compromised under strong acidic or basic conditions, potentially leading to hydrolysis or other transformations. For instance, studies on the degradation of 4-morpholinoaniline (B114313) in aqueous solutions have shown that the morpholine moiety can be involved in hydrolytic degradation. ku.edu While the reaction conditions are specific, it suggests that the C-N bond of the morpholine ring attached to the phenyl group could be susceptible to cleavage under certain pH and temperature conditions.

The nitro group generally confers stability to the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The presence of the electron-donating methyl group may slightly modulate this reactivity.

Under Oxidative and Reductive Conditions:

The nitro group is highly susceptible to reduction, which is a common transformation for nitroaromatic compounds. This reaction typically proceeds via nitroso and hydroxylamine (B1172632) intermediates to form the corresponding aniline (B41778) derivative, 4-amino-2-methylphenyl)morpholine. Various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl), or transfer hydrogenation, can achieve this transformation. The reduction of the related compound 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one is a well-documented process in the synthesis of pharmaceuticals.

Conversely, the morpholine ring is susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products. The benzylic methyl group could also be a site for oxidation under certain conditions, leading to a carboxylic acid or alcohol.

Potential Degradation Products:

Based on the expected reactivity, potential degradation products of this compound under various chemical stresses could include:

Reduction Product: 4-Amino-2-methylphenyl)morpholine

Hydrolysis Products: 4-Methyl-3-nitrophenol and morpholine (resulting from cleavage of the C-N bond)

Oxidation Products: this compound N-oxide, or products resulting from the oxidation of the morpholine ring or the methyl group.

A summary of expected stability under different conditions is presented in the table below.

| Condition | Expected Stability | Potential Reaction Pathways |

| Acidic | Moderate to Low | Hydrolysis of the morpholine C-N bond. |

| Basic | Moderate | Potential for nucleophilic attack on the aromatic ring, though less likely without a strong nucleophile. |

| Oxidative | Low | Oxidation of the morpholine ring or the benzylic methyl group. |

| Reductive | Low | Reduction of the nitro group to an amino group. |

Exploration of Reaction Mechanisms for Derivatization

The derivatization of this compound can be approached by targeting its key functional groups. The primary routes for derivatization would involve reactions of the nitro group, the aromatic ring, and potentially the morpholine ring.

Reduction of the Nitro Group:

The most common derivatization is the reduction of the nitro group to an amine. The resulting 4-amino-2-methylphenyl)morpholine is a versatile intermediate.

Mechanism of Catalytic Hydrogenation: In catalytic hydrogenation, the substrate is adsorbed onto the surface of a metal catalyst (e.g., Palladium). Dihydrogen also adsorbs onto the surface and dissociates into hydrogen atoms. The hydrogen atoms are then sequentially transferred to the nitro group, leading to the formation of the amine through nitroso and hydroxylamine intermediates.

Electrophilic Aromatic Substitution:

While the nitro group is strongly deactivating, the presence of the activating methyl group and the morpholino group (which is ortho, para-directing) could allow for some electrophilic aromatic substitution reactions, although potentially requiring harsh conditions. The position of substitution would be directed by the combined electronic effects of the existing substituents.

Nucleophilic Aromatic Substitution:

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). A strong nucleophile could potentially displace a suitable leaving group on the aromatic ring, although in this specific compound, there isn't an inherent leaving group other than the nitro group itself under certain conditions. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex.

Reactions of the Morpholine Ring:

The nitrogen atom of the morpholine ring is a tertiary amine and can undergo reactions such as N-oxide formation upon treatment with oxidizing agents like m-CPBA or H₂O₂.

A summary of potential derivatization reactions is provided in the table below.

| Reaction Type | Reagent/Conditions | Potential Product |

| Nitro Group Reduction | H₂, Pd/C | 4-Amino-2-methylphenyl)morpholine |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Acylation of the Amine (post-reduction) | Acyl chloride, base | N-(4-morpholino-2-methylphenyl)acetamide |

| Sulfonylation of the Amine (post-reduction) | Sulfonyl chloride, base | N-(4-morpholino-2-methylphenyl)benzenesulfonamide |

This table outlines plausible derivatization reactions based on the functional groups present in the molecule. Specific reaction conditions would require experimental optimization.

Computational and Theoretical Studies on 4 4 Methyl 3 Nitrophenyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic nature of a molecule. For 4-(4-methyl-3-nitrophenyl)morpholine, these calculations can predict its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

While specific DFT calculations for this compound are not readily found, studies on substituted nitrophenyl and morpholine (B109124) derivatives provide a basis for prediction. For instance, DFT studies on various substituted aromatic compounds show that the presence of an electron-withdrawing nitro group (-NO2) and an electron-donating methyl group (-CH3) on the phenyl ring significantly influences the energy of the frontier orbitals. The nitro group, being strongly deactivating, tends to lower the energy of both HOMO and LUMO, while the methyl group has a lesser, donating effect. The morpholine ring, connected via its nitrogen atom, also contributes to the electronic environment.

A DFT study on picoline-diazido-Pt(IV) compounds demonstrated the use of HOMO-LUMO energy gaps to explain charge transfer within molecules. nih.gov For this compound, the HOMO is expected to be localized primarily on the more electron-rich morpholino-phenyl moiety, while the LUMO is likely concentrated around the electron-deficient nitro-substituted part of the aromatic ring. This distribution suggests that the molecule would be susceptible to nucleophilic attack on the phenyl ring, particularly at positions activated by the nitro group.

Table 1: Predicted Frontier Orbital Characteristics for this compound

| Orbital | Predicted Energy Level | Expected Localization | Implication |

| HOMO | Relatively High | Phenyl ring and morpholine nitrogen | Site for electrophilic attack |

| LUMO | Relatively Low | Nitro group and adjacent phenyl carbons | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Entire molecule | Indicator of chemical reactivity |

Electrostatic Potential Surface (ESP) and Charge Distribution Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The ESP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the ESP would show a significant region of negative potential around the oxygen atoms of the nitro group and the oxygen of the morpholine ring. Conversely, the hydrogen atoms of the morpholine ring and the aromatic ring would exhibit positive potential. A DFT study on azido (B1232118) Pt(IV) compounds containing picoline utilized ESP distribution to identify possible reaction sites. nih.gov For the title compound, the area around the nitro group is expected to be the most electron-negative, making it a likely site for intermolecular interactions such as hydrogen bonding. The analysis of Mulliken and natural atomic charges would further quantify this charge distribution, assigning partial positive and negative charges to individual atoms.

Conformational Analysis of the Morpholine Ring and Rotational Barriers of the Phenyl Substituent

The three-dimensional structure of this compound is dictated by the conformation of the morpholine ring and the rotation around the C-N bond connecting the phenyl group.

The morpholine ring is known to adopt a stable chair conformation. nih.govnih.govacs.org Studies on morpholine and its derivatives have shown that in this chair form, a substituent on the nitrogen atom can occupy either an axial or an equatorial position. researchgate.net For N-substituted morpholines, the equatorial position is generally favored to minimize steric hindrance. researchgate.net In the case of 4-(4-nitrophenyl)morpholine (B78992), a close analog, X-ray crystallography has confirmed that the morpholine ring adopts a chair conformation. nih.govresearchgate.net A similar conformation is expected for this compound.

Interestingly, a study on 4-(4-nitrophenyl)thiomorpholine (B1608610), where the morpholine oxygen is replaced by sulfur, revealed that the 4-nitrophenyl group resides in a quasi-axial position in the crystal structure. mdpi.com This highlights that subtle changes in the heterocyclic ring can influence the preferred conformation.

The rotation of the phenyl group relative to the morpholine ring is subject to a rotational energy barrier. This barrier arises from steric interactions between the ortho-substituents on the phenyl ring (in this case, the nitro group and a hydrogen atom) and the hydrogen atoms on the morpholine ring. Computational methods can be used to calculate the energy profile of this rotation and identify the most stable rotational isomers.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in a simulated environment (e.g., in solution). While no specific MD simulations for this compound have been reported, studies on similar systems, such as morpholine-derived thiazoles, have employed MD simulations to understand the stability of ligand-protein complexes. researchgate.netnih.gov

An MD simulation of this compound would likely show the flexibility of the morpholine ring, with possible minor deviations from the ideal chair conformation. It would also illustrate the rotational freedom of the phenyl and nitro groups. In a solvent, the simulation could reveal how solvent molecules arrange themselves around the solute, particularly around the polar nitro group.

In Silico Predictions of Molecular Interactions with Biomolecules

In silico docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. nih.govmdpi.com These methods are instrumental in drug discovery for identifying potential lead compounds.

Although the specific biological targets of this compound are not the focus here, the principles of in silico docking can be discussed. For a given protein target, a docking study would involve placing the 3D structure of this compound into the binding pocket and calculating a scoring function to estimate the binding energy. The results would highlight key interactions, such as hydrogen bonds between the nitro group or morpholine oxygen and amino acid residues, as well as hydrophobic interactions involving the phenyl ring. Studies on morpholine-derived thiazoles have successfully used molecular docking to elucidate interactions with an enzyme active site. researchgate.netnih.gov

Theoretical Insights into Reaction Pathways and Transition States for Synthetic Transformations

Theoretical chemistry can provide a deeper understanding of the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of a suitably substituted nitroarene with morpholine.

Theoretical studies on the SNAr reactions of nitroarenes have shown that the addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step. nih.gov The presence of the strongly electron-withdrawing nitro group is crucial for activating the ring towards this type of reaction. numberanalytics.com DFT calculations can be used to model the reaction pathway, locating the transition state structure for the addition of morpholine to the nitro-substituted phenyl ring. These calculations would provide the activation energy, offering a quantitative measure of the reaction's feasibility. The reaction is generally regioselective, with the nucleophile attacking the positions ortho and para to the nitro group.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 4 4 Methyl 3 Nitrophenyl Morpholine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of 4-(4-methyl-3-nitrophenyl)morpholine.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. The integration of the signals reveals the relative number of protons of each type, and the splitting pattern (multiplicity) indicates the number of adjacent protons, as governed by spin-spin coupling. For this compound, one would expect distinct signals for the aromatic protons, the methyl group protons, and the two sets of methylene (B1212753) protons on the morpholine (B109124) ring.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule typically gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbons of the aromatic ring will appear in a different region of the spectrum compared to the aliphatic carbons of the morpholine ring.

Expected ¹H NMR Data for this compound: A hypothetical ¹H NMR spectrum would show a singlet for the methyl group, multiplets for the aromatic protons, and two distinct multiplets for the morpholine protons adjacent to the nitrogen and oxygen atoms, respectively.

Expected ¹³C NMR Data for this compound: The ¹³C NMR spectrum would be expected to show signals for the methyl carbon, the four unique carbons of the morpholine ring, and the six distinct carbons of the substituted phenyl ring.

The following table presents representative NMR data for the closely related compound, 4-(4-nitrophenyl)morpholine (B78992), to illustrate the type of information obtained from these analyses.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Nitrophenyl-Morpholine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.1 | Doublet | Aromatic H (ortho to NO₂) |

| ¹H | ~7.0 | Doublet | Aromatic H (ortho to Morpholine) |

| ¹H | ~3.9 | Triplet | Morpholine H (-O-CH₂-) |

| ¹H | ~3.4 | Triplet | Morpholine H (-N-CH₂-) |

| ¹³C | ~152 | Singlet | Aromatic C (C-NO₂) |

| ¹³C | ~145 | Singlet | Aromatic C (C-N) |

| ¹³C | ~126 | Singlet | Aromatic C (CH, ortho to NO₂) |

| ¹³C | ~113 | Singlet | Aromatic C (CH, ortho to Morpholine) |

| ¹³C | ~66 | Singlet | Morpholine C (-O-CH₂) |

| ¹³C | ~48 | Singlet | Morpholine C (-N-CH₂) |

Note: Data is illustrative for a related compound and may not represent the exact values for this compound.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain insight into its structural components through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, which allows for the calculation of the elemental composition and confirmation of the molecular formula (C₁₁H₁₄N₂O₃).

In a typical electron ionization (EI) mass spectrum, the molecule is fragmented into smaller, characteristic ions. The fragmentation pattern serves as a "fingerprint" for the molecule. For this compound, expected fragmentation would involve the cleavage of the morpholine ring and the loss of the nitro group. The molecular ion peak [M]⁺ would be observed, along with other significant fragment ions.

Table 2: Expected and Illustrative Mass Spectrometry Data

| Technique | Measurement | Expected/Illustrative Value for C₁₁H₁₄N₂O₃ | Inference |

| HRMS | Exact Mass of [M+H]⁺ | 223.1026 | Confirms elemental composition |

| EI-MS | Molecular Ion Peak (m/z) | 222 | Corresponds to the molecular weight |

| EI-MS | Major Fragment Ion (m/z) | [M-NO₂]⁺ | Loss of the nitro group |

| EI-MS | Major Fragment Ion (m/z) | [M-C₄H₈NO]⁺ | Cleavage of the morpholine group |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic morpholine and methyl groups, the C-N bond, the C-O-C ether linkage in the morpholine ring, and the N-O bonds of the nitro group.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H (Methyl & Morpholine) | Stretch | 2950-2850 |

| Nitro (N-O) | Asymmetric Stretch | 1550-1500 |

| Nitro (N-O) | Symmetric Stretch | 1350-1300 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O-C (Ether) | Stretch | 1150-1085 |

| C-N | Stretch | 1335-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The presence of the nitrophenyl group in this compound makes it UV-active.

The UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λ_max). These correspond to the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position and intensity of these bands are characteristic of the chromophore.

Table 4: Illustrative UV-Vis Spectroscopic Data for a Nitrophenyl Derivative

| Solvent | λ_max (nm) | Type of Transition |

| Ethanol | ~220-240 | π → π |

| Ethanol | ~320-380 | n → π |

Note: The exact λ_max values are dependent on the solvent and the specific substitution pattern on the aromatic ring.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis

For this compound, a successful single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms and the relative positions of the methyl and nitro substituents on the phenyl ring.

Table 5: Representative Single-Crystal X-ray Diffraction Data for 4-(4-Nitrophenyl)morpholine

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| V (ų) | 1979.42 (13) |

| Z | 8 |

| Conformation of Morpholine Ring | Chair |

Source: Data from the structural analysis of 4-(4-nitrophenyl)morpholine.

Exploration of Molecular Interactions in Biological Systems in Vitro and Mechanistic Focus

Assessment of 4-(4-Methyl-3-nitrophenyl)morpholine as a Ligand for Specific Biological Receptors or Enzymes (in vitro studies)

While direct in vitro studies comprehensively detailing the binding affinity of this compound to a wide array of specific biological receptors or enzymes are not extensively documented in publicly available literature, the broader class of aryl morpholine (B109124) derivatives has been investigated for its interaction with various biological targets. For instance, derivatives of 4-(4-nitrophenyl)morpholine (B78992) have been noted for their potential anticancer activity, suggesting possible interactions with proteins involved in cancer pathways nih.govnih.gov. The general approach to assess a compound like this compound as a ligand involves a battery of in vitro binding assays.

Receptor Binding Assays: These assays are fundamental in determining the affinity of a ligand for a specific receptor. Typically, a radiolabeled ligand with known affinity for the receptor is used in a competition experiment with the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. Common techniques include filtration-based assays and scintillation proximity assays (SPA) nih.gov.

Enzyme Inhibition Assays: To evaluate the potential of this compound to inhibit enzyme activity, various assay formats can be employed. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The concentration of the compound that reduces the enzyme activity by 50% is the IC50 value. For example, in the context of kinases, which are common targets for morpholine-containing compounds, radiometric assays or fluorescence-based assays are frequently used to measure the phosphorylation of a substrate nih.gov.

Structure-Activity Relationship (SAR) Studies of Substituted Morpholine Derivatives for Target Modulation

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core scaffold influence biological activity. For morpholine derivatives, SAR studies have provided valuable insights into the structural requirements for interaction with various biological targets.

The substitution pattern on the phenyl ring of aryl morpholine compounds is a key determinant of their biological activity. For example, in a series of pyrazolo[3,4-g]isoquinoline derivatives, the presence and position of a nitro group were shown to influence kinase inhibitory potency nih.gov. While a direct SAR study for this compound is not available, we can infer potential relationships from related series.

Impact of Substituents on the Phenyl Ring:

Nitro Group: The presence of a nitro group can significantly impact the electronic properties of the phenyl ring, potentially influencing binding interactions through dipole-dipole or hydrogen bonding interactions. Its position (meta to the morpholine nitrogen in this case) is critical for directing these interactions within a binding pocket.

Methyl Group: The methyl group at the 4-position of the phenyl ring adds a lipophilic character and steric bulk. This can either enhance binding by occupying a hydrophobic pocket in the target protein or hinder binding due to steric clashes.

A hypothetical SAR study for this compound analogs could involve synthesizing derivatives with variations at the 3 and 4 positions of the phenyl ring to probe the electronic and steric requirements for optimal activity.

Mechanistic Investigations of Cellular Pathways Influenced by Aryl Morpholine Compounds (excluding clinical outcomes)

The cellular mechanisms of action for aryl morpholine compounds are diverse and target-dependent. Without specific in vitro target engagement data for this compound, we can look at the broader class of nitrophenyl-containing compounds and aryl morpholines to infer potential cellular pathways that might be affected.

Nitroaromatic compounds, including nitroimidazoles, are known to be bioreductively activated under hypoxic conditions, which are often found in solid tumors. This activation can lead to the formation of reactive species that can covalently modify cellular macromolecules, including proteins, leading to cellular stress and cytostasis nih.gov. While this compound is a nitrobenzene derivative and not a nitroimidazole, the principle of bioreductive activation could be a potential mechanism to investigate, particularly in cancer cells.

Furthermore, many kinase inhibitors containing the morpholine moiety exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.

To investigate the cellular pathways influenced by this compound, a series of in vitro cell-based assays would be necessary. These could include:

Cell Proliferation Assays: To determine the effect of the compound on the growth of various cell lines.

Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases.

Apoptosis Assays: To determine if the compound induces programmed cell death.

Western Blotting: To analyze the phosphorylation status of key proteins in signaling pathways.

In Vitro Studies of Protein-Ligand Binding and Binding Site Characterization

The characterization of protein-ligand binding is essential for understanding the molecular basis of a compound's activity. While specific data for this compound is unavailable, the general methodologies for such studies are well-established.

Biophysical Techniques for Binding Characterization:

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics of binding, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

X-ray Crystallography: Can provide a high-resolution three-dimensional structure of the ligand bound to its protein target, revealing the precise binding mode and key interactions. The crystal structure of the closely related 4-(4-nitrophenyl)morpholine has been determined, which shows a chair conformation for the morpholine ring nih.govnih.gov. This information can be valuable for computational modeling of the binding of this compound to potential targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study protein-ligand interactions in solution, providing information on the binding interface and conformational changes upon ligand binding.

Computational Modeling: In the absence of experimental data, molecular docking studies can be performed to predict the binding mode of this compound within the active site of various target proteins. These models can be guided by the known structures of related ligands in complex with their targets.

Design and Synthesis of Probes for Investigating Biological Mechanisms

To further elucidate the biological mechanisms of a compound like this compound, chemical probes can be designed and synthesized. These probes are typically analogs of the parent compound that incorporate a reporter tag (e.g., a fluorescent dye, a biotin tag, or a photo-crosslinker) or a reactive group for covalent labeling of the target protein.

Types of Chemical Probes:

Affinity-based probes: These probes contain a reactive group that, upon binding to the target protein, forms a covalent bond, allowing for the identification of the target protein through techniques like mass spectrometry.

Fluorescent probes: By attaching a fluorophore to the molecule, the localization and dynamics of the compound within cells can be visualized using fluorescence microscopy.

Biotinylated probes: A biotin tag allows for the pull-down and enrichment of the target protein from cell lysates using streptavidin-coated beads.

The synthesis of such probes would start from this compound or a suitable precursor. A linker arm is often introduced to connect the core molecule to the tag, ensuring that the binding affinity of the probe for its target is not significantly compromised. For example, a synthetic route could be devised to introduce a functional group on the morpholine ring or the phenyl ring that can be further derivatized with the desired tag. The synthesis of a related compound, 4-(4-aminophenyl)-3-morpholinone, has been described, which could serve as a potential starting point for creating such probes google.com.

The development and application of these chemical probes would be instrumental in identifying the direct cellular targets of this compound and unraveling its mechanism of action at a molecular level.

Advanced Research Applications and Future Directions for 4 4 Methyl 3 Nitrophenyl Morpholine

Utilization as a Key Synthetic Intermediate in the Construction of Complex Chemical Architectures

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules due to its favorable physicochemical and metabolic properties. atlantis-press.comresearchgate.net The compound 4-(4-methyl-3-nitrophenyl)morpholine serves as a crucial intermediate for the synthesis of more complex chemical architectures, primarily through modifications of the nitro group and functionalization of the aromatic ring.

The nitro group is a versatile functional handle that can be readily reduced to an amine. This corresponding aniline (B41778) derivative is a key precursor for the construction of a wide array of more complex structures, such as amides, sulfonamides, and ureas, which are common pharmacophores in drug discovery. For instance, the related compound, 4-(4-nitrophenyl)morpholine (B78992), is a known intermediate in the synthesis of the anticoagulant drug Rivaroxaban, where the nitro group is reduced to an amine and subsequently elaborated. researchgate.netgoogle.com A similar synthetic strategy can be envisioned for this compound, opening pathways to novel therapeutics.

Furthermore, the aromatic ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional chemical diversity. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions could be employed to append other cyclic or acyclic moieties to the phenyl ring, leading to the construction of intricate three-dimensional structures with potential biological activity. The synthesis of various kinase inhibitors has been shown to utilize nitrophenylmorpholine precursors, highlighting the importance of this scaffold in accessing complex bioactive molecules. nih.govnih.govmdpi.com

A general synthetic pathway to elaborate the this compound core into more complex structures is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | 4-(4-Methyl-3-aminophenyl)morpholine |

| 2 | Acylation of Amine | Acyl chloride, base | 4-(4-Methyl-3-acetamidophenyl)morpholine |

| 3 | Sulfonylation of Amine | Sulfonyl chloride, base | 4-(4-Methyl-3-(sulfonamido)phenyl)morpholine |

| 4 | Urea Formation | Isocyanate | N-(4-(morpholino)-2-methylphenyl)urea derivative |

Development of Fluorescent or Spectroscopic Probes Based on the Nitrophenyl Morpholine Scaffold

The development of fluorescent and spectroscopic probes is essential for visualizing and quantifying biological processes in real-time. The nitrophenyl morpholine scaffold possesses inherent features that make it a promising candidate for the design of such probes. acs.orgresearchgate.net

The nitroaromatic group is a well-known fluorescence quencher. rsc.orgmdpi.com This property can be exploited in the design of "turn-on" fluorescent probes. In such a design, the nitrophenyl morpholine core would be linked to a fluorophore. In its native state, the fluorescence of the fluorophore would be quenched by the nitro group through processes like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). nih.gov Upon a specific biological event, such as enzymatic cleavage of a linker or a change in the local environment, the quenching effect would be diminished, leading to a "turn-on" of the fluorescence signal. For instance, probes for detecting specific enzyme activities can be designed where the nitro group is released upon enzymatic action, restoring the fluorescence of the reporter molecule. nih.gov

Moreover, the morpholine moiety can act as a targeting group, directing the probe to specific subcellular locations, such as lysosomes. acs.org By functionalizing the morpholine ring or the phenyl ring with appropriate linkers and fluorophores, it is possible to create probes for a variety of biological targets. The synthesis of fluorescently labeled morphine derivatives demonstrates the feasibility of attaching fluorophores to morpholine-containing structures without abolishing their biological interactions. researchgate.netnih.govfigshare.com

The design strategy for a potential fluorescent probe based on the this compound scaffold could involve:

| Component | Function | Example |

| Quencher | Nitrophenyl group | The inherent 3-nitrophenyl moiety |

| Fluorophore | Reporter group | Coumarin, Fluorescein, BODIPY |

| Linker | Connects quencher and fluorophore; may be enzyme-cleavable | Ester, amide, or peptide bond |

| Targeting Moiety | Directs the probe to a specific location | Can be inherent to the morpholine scaffold or an additional functional group |

The spectroscopic properties of the nitrophenyl group can also be utilized for the development of colorimetric sensors, where a change in the electronic environment of the nitroaromatic system upon interaction with an analyte leads to a visible color change.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools that aid in the rational design and optimization of bioactive compounds. nih.govnih.gov These approaches can be effectively applied to the this compound scaffold to guide the synthesis of derivatives with enhanced biological activity and desirable pharmacokinetic properties.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govcas.org For the this compound core, a library of derivatives could be synthesized by introducing various substituents on the phenyl ring and the morpholine moiety. The biological activity of these compounds, for instance, their inhibitory activity against a specific enzyme, would then be determined. Using computational methods, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods are then used to build a QSAR model that can predict the activity of new, unsynthesized derivatives. This allows for the prioritization of the most promising candidates for synthesis, thereby saving time and resources.

Chemoinformatic analysis of compound libraries based on the this compound scaffold can provide valuable insights into their diversity and drug-likeness. researchgate.netresearchgate.netumn.edu By calculating various physicochemical properties and comparing them to those of known drugs, it is possible to assess the potential of these compounds as drug candidates. Principal Component Analysis (PCA) can be used to visualize the chemical space occupied by the library and identify areas for further exploration. nih.govresearchgate.net

A typical workflow for QSAR and chemoinformatics-driven rational design would involve:

| Step | Description |

| 1. Library Design and Synthesis | Creation of a diverse set of derivatives of the this compound scaffold. |

| 2. Biological Testing | Evaluation of the biological activity of the synthesized compounds. |

| 3. Descriptor Calculation | Computation of a wide range of molecular descriptors for each compound. |

| 4. QSAR Model Development | Generation of a predictive model correlating structural features with biological activity. |

| 5. Virtual Screening | Use of the QSAR model to predict the activity of a large virtual library of derivatives. |

| 6. Prioritization and Synthesis | Selection of the most promising virtual hits for synthesis and further testing. |

These computational approaches can significantly accelerate the drug discovery process by providing a rational basis for the design of novel and potent bioactive molecules derived from the this compound core.

Prospects in Chemical Probe Development for Unraveling Biological Processes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. nih.govnih.gov The this compound scaffold holds considerable promise for the development of chemical probes to investigate a variety of biological processes.

The nitro group can be utilized as a photoreactive group in photoaffinity labeling experiments. Upon irradiation with UV light, the nitro group can form a reactive nitrene species that can covalently crosslink to nearby amino acid residues in the binding pocket of a target protein. This allows for the identification of direct binding partners of the probe. Furthermore, the morpholine moiety can contribute to the binding affinity and selectivity of the probe for its target. researchgate.netacs.org

Derivatives of 4-(4-nitrophenyl)morpholine have been reported to possess anticancer activity, suggesting that they interact with key molecular targets involved in cancer progression. nih.gov By developing probes based on this scaffold, it may be possible to identify these targets and elucidate their roles in the disease. For example, a probe could be designed with a "clickable" handle, such as an alkyne or azide (B81097) group, which would allow for the attachment of a reporter tag (e.g., a fluorophore or biotin) after the probe has bound to its target. This would facilitate the visualization and isolation of the target protein for further characterization.

The development of activity-based probes (ABPs) is another exciting avenue. ABPs are designed to react covalently with the active site of a specific enzyme or class of enzymes. acs.orgsci-hub.se The this compound core could be functionalized with a reactive "warhead" that targets a specific amino acid residue in the active site of an enzyme, leading to its irreversible inhibition and labeling.

Potential applications of chemical probes derived from this compound include:

Target Identification and Validation: Identifying the molecular targets of bioactive compounds.

Enzyme Profiling: Assessing the activity of specific enzymes in complex biological samples.

Cellular Imaging: Visualizing the localization and dynamics of biological targets within cells.

Outlook on Novel Methodologies for the Functionalization and Derivatization of the this compound Core

The development of novel synthetic methodologies for the functionalization and derivatization of the this compound core is crucial for expanding its utility in medicinal chemistry and chemical biology. nih.govresearchgate.net

Recent advances in C-H functionalization reactions offer powerful tools for the direct modification of the aromatic ring and the morpholine moiety. nih.govnih.gov Palladium-catalyzed C-H arylation, for example, could be used to introduce a wide range of aryl and heteroaryl groups at specific positions on the phenyl ring, providing access to a diverse array of derivatives. Similarly, methods for the direct functionalization of the C-H bonds of the morpholine ring would allow for the introduction of substituents that can modulate the compound's physicochemical properties and biological activity. acs.org

Diversity-oriented synthesis (DOS) is another strategy that can be employed to generate libraries of structurally diverse compounds based on the this compound scaffold. nih.govresearchgate.net This approach involves the use of a common intermediate that can be elaborated into a variety of different molecular architectures through a series of branching reaction pathways.

Future research in this area could focus on:

Developing regioselective C-H functionalization methods: To allow for precise control over the position of new substituents.

Exploring new catalytic systems: To enable the use of a broader range of coupling partners and functional groups.

Applying multicomponent reactions: To rapidly generate complex molecules from simple starting materials in a single step. figshare.com

Synthesizing conformationally constrained analogs: To improve binding affinity and selectivity for specific biological targets.

The development of such novel synthetic methodologies will undoubtedly unlock the full potential of the this compound scaffold as a versatile platform for the discovery of new drugs and chemical probes. e3s-conferences.org

常见问题

Basic Research Questions

Q. How can 4-(4-Methyl-3-nitrophenyl)morpholine be structurally characterized in academic research?

- Methodology : Single-crystal X-ray diffraction is the gold standard for determining molecular conformation and intermolecular interactions. For this compound, X-ray studies (e.g., on the related 4-(4-Nitrophenyl)morpholine) reveal a chair conformation of the morpholine ring and aromatic stacking interactions (perpendicular distance: ~3.77 Å) . Complementary techniques like NMR and IR spectroscopy validate functional groups and electronic environments.

Q. What are the key synthetic routes for morpholine derivatives like this compound?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, morpholine can react with halogenated nitroarenes (e.g., 4-methyl-3-nitrochlorobenzene) under basic conditions. Optimization of solvents (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) is critical. Related derivatives use steps like chloroacetylation or alkylation .

Q. How do researchers assess the purity and stability of this compound?

- Methodology : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm purity. Stability under ambient conditions can be tested via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For nitro-containing compounds, monitor for decomposition byproducts using FT-IR or Raman spectroscopy .

Advanced Research Questions

Q. How do high-pressure conditions affect the vibrational modes of this compound?

- Methodology : High-pressure Raman and IR spectroscopy (0–3.5 GPa) reveal pressure-induced phase transitions. For example, C-H stretching modes (2980–3145 cm⁻¹) merge or split near 0.7–2.5 GPa due to conformational changes or weak van der Waals interactions . Discontinuities in plots suggest multiple phase transitions, requiring corroboration via X-ray diffraction under pressure.

Q. What strategies resolve contradictions in spectroscopic data for nitro-morpholine derivatives?

- Methodology : Discrepancies in vibrational assignments (e.g., overlapping peaks in IR/Raman) can be addressed using isotopic labeling or computational modeling (DFT calculations). For instance, ab-initio simulations match experimental spectra to assign ambiguous bands (e.g., C-H···O hydrogen bonds vs. ring vibrations) .

Q. How does the nitro group influence the electronic structure and reactivity of this compound?

- Methodology : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry quantify electron-withdrawing effects. The nitro group reduces electron density on the morpholine ring, altering reactivity in nucleophilic substitutions. Computational studies (e.g., HOMO-LUMO gaps via DFT) predict sites for electrophilic attack .

Q. What are the challenges in crystallizing this compound, and how are they overcome?

- Methodology : Nitro groups often introduce polymorphism. Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes single-crystal growth. Aromatic stacking interactions stabilize the lattice, but steric hindrance from the methyl group may require seeding or temperature gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。